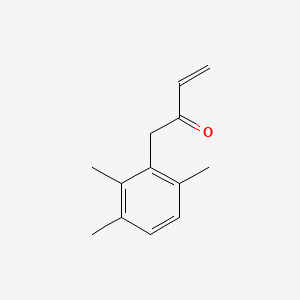
1-(2,3,6-trimethylphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,6-trimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O It is a derivative of butenone, characterized by the presence of a 2,3,6-trimethylphenyl group attached to the butenone backbone
Métodos De Preparación
The synthesis of 1-(2,3,6-trimethylphenyl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3,6-trimethylbenzene with crotonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2,3,6-trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,3,6-trimethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a useful probe in biochemical research.
Medicine: Research into potential therapeutic applications of this compound is ongoing. Its ability to interact with specific molecular targets may lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism by which 1-(2,3,6-trimethylphenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the context of its use, but typically involve interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
1-(2,3,6-trimethylphenyl)but-3-en-2-one can be compared to other similar compounds such as:
1-(2,3,6-Trimethylphenyl)-1-butanone: This compound differs by the position of the double bond, which can lead to different reactivity and applications.
1-(2,3,6-Trimethylphenyl)-2-buten-1-one:
1-(2,3,6-Trimethylphenyl)-3-buten-1-ol: The presence of a hydroxyl group in this compound introduces additional functional group chemistry.
Propiedades
Número CAS |
54789-45-6 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-(2,3,6-trimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-5-12(14)8-13-10(3)7-6-9(2)11(13)4/h5-7H,1,8H2,2-4H3 |
Clave InChI |
KBGDCKHDBZJUKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)CC(=O)C=C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)C)CC(=O)C=C)C |
Key on ui other cas no. |
54789-45-6 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















